molecular formula C20H22ClN3O4S B2758467 N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-43-5

N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2758467
CAS RN: 896271-43-5
M. Wt: 435.92
InChI Key: SXAYTNWKNRMNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as CPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxalamide and has been synthesized using various methods. CPOP has been found to exhibit unique biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Research explores the synthesis of novel biologically potent heterocyclic compounds, including those with structural elements similar to N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These compounds demonstrate significant anticancer activity against a 60 cancer cell line panel and show in vitro antibacterial and antifungal activities. Molecular docking studies suggest potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

HIV-1 Neutralization Enhancement

Another study investigates a compound structurally related to N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, demonstrating its ability to block the interaction between HIV-1 gp120 and its receptor CD4. This blockade enhances the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, potentially offering a method to enhance neutralizing activities against HIV-1, suggesting applications in HIV-1 treatment strategies (Yoshimura et al., 2010).

Cannabinoid Receptor Interaction

Research into compounds with similar structural motifs, such as N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, has demonstrated potent and selective antagonistic activity towards the CB1 cannabinoid receptor. This suggests potential applications in the development of treatments targeting the endocannabinoid system for conditions such as obesity, addiction, and various psychiatric disorders (Shim et al., 2002).

Novel Synthetic Methodologies

Studies have developed novel one-pot synthetic approaches utilizing structural analogs of N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide for the synthesis of di- and mono-oxalamides. These methodologies offer operational simplicity and high yields, providing new paths for synthesizing valuable chemical entities for research and drug development (Mamedov et al., 2016).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAYTNWKNRMNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.